4-(thiophen-3-yl)-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)thiazole
Description
Properties
IUPAC Name |
4-thiophen-3-yl-2-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S3/c1-12-16(13(2)20(3)19-12)27(23,24)22-7-5-21(6-8-22)17-18-15(11-26-17)14-4-9-25-10-14/h4,9-11H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEHVVIGXPWFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(thiophen-3-yl)-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)thiazole is a member of the pyrazole-thiazole class of compounds, known for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyrazole Ring : The synthesis begins with the preparation of the 1,3,5-trimethylpyrazole derivative through condensation reactions.
- Thiazole and Thiophene Integration : Subsequent reactions involve the introduction of thiazole and thiophene moieties to enhance biological activity.
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against a range of bacterial and fungal strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging tests. The results show that:
- The compound exhibits significant radical scavenging activity.
- It demonstrates a dose-dependent response in reducing oxidative stress markers.
This suggests that compounds in this class can be beneficial in preventing oxidative stress-related diseases .
Computational Studies
Computational modeling approaches, including molecular docking studies, have been employed to elucidate the interaction mechanisms between this compound and its biological targets. These studies indicate:
- Binding Affinity : The compound shows a high binding affinity for specific enzymes involved in microbial resistance.
- Structure–Activity Relationship (SAR) : Variations in substituents on the pyrazole and thiazole rings significantly influence biological activity.
Case Studies
A notable case study involved testing a series of pyrazole-thiazole derivatives for their antimicrobial efficacy. The findings highlighted that modifications to the piperazine moiety significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. The compound under discussion has shown promise in inhibiting cancer cell proliferation. For instance, research on similar pyrazole derivatives indicates that they can induce apoptosis in various cancer cell lines, suggesting that the compound may possess similar properties due to its structural features .
Antimicrobial Properties
The incorporation of thiophene and pyrazole moieties has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Studies suggest that compounds containing thiazole and pyrazole rings exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .
Pesticidal Activity
Research indicates that thiazole derivatives can serve as effective pesticides due to their ability to disrupt metabolic processes in pests. The compound's structure suggests it could be developed into a pesticide formulation targeting specific agricultural pests, thereby reducing crop damage and increasing yield .
Plant Growth Regulation
Compounds similar to 4-(thiophen-3-yl)-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)thiazole have been studied for their ability to enhance plant growth and resistance to environmental stressors. This application could lead to improved agricultural practices and sustainability .
Organic Semiconductors
The unique electronic properties of thiophene-containing compounds make them suitable candidates for use in organic semiconductors. Their ability to conduct electricity while maintaining stability under various conditions positions them as potential materials for organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231, revealing significant inhibition of cell growth when combined with traditional chemotherapy agents like doxorubicin. This suggests that the compound could enhance therapeutic efficacy against resistant cancer types .
- Antimicrobial Research : A series of synthesized pyrazole derivatives were tested against various fungi, showing moderate to excellent antifungal activity. The structure-function relationship indicated that modifications in the thiophene and pyrazole components could lead to improved efficacy against specific pathogens .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Frameworks
The thiazole-pyrazole hybrid structure of the target compound shares similarities with antimicrobial agents such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4 in ). Both compounds utilize thiazole and pyrazole moieties, which are critical for binding to microbial targets via π-π stacking and hydrogen bonding .
Substituent Effects on Bioactivity
The sulfonated piperazine group in the target compound distinguishes it from derivatives like ethyl 2-(5-(4-bromophenyl)-3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)thiazole-4-carboxylate (Compound 8 in ). The sulfonyl group enhances solubility and may facilitate interactions with charged residues in biological targets, whereas ester groups in analogs like Compound 8 are prone to hydrolysis, limiting their stability .
Halogen vs. Sulfur-Based Derivatives
Halogenated analogs (e.g., bromo and chloro derivatives in and ) exhibit strong antimicrobial activity due to halogen bonding with target proteins . In contrast, the thiophene group in the target compound leverages sulfur’s polarizability for weaker but more adaptable interactions, which could reduce off-target effects while maintaining efficacy .
Antimicrobial Potential
Computational docking studies suggest the sulfonated piperazine in the target compound may bind more effectively to bacterial dihydrofolate reductase compared to halogenated analogs .
Anti-Inflammatory and Anticancer Prospects
Pyrazole-thiazole hybrids like celecoxib (a COX-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist) highlight the therapeutic versatility of this scaffold . DFT calculations on similar compounds indicate that electron-withdrawing sulfonyl groups stabilize charge transfer interactions in enzyme active sites .
Data Table: Key Comparisons with Analogous Compounds
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The synthesis is divisible into three modular components (Fig. 1):
- Thiazole core with thiophen-3-yl at C4 and a reactive site at C2.
- Piperazine-sulfonamide intermediate derived from 1,3,5-trimethylpyrazole.
- Coupling strategy to link the thiazole and piperazine-sulfonamide moieties.
Key disconnections involve:
- Nucleophilic aromatic substitution (SNAr) at C2 of the thiazole.
- Sulfonylation of piperazine using pyrazole-4-sulfonyl chloride.
Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride
Reaction Conditions and Optimization
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 1,3,5-trimethyl-1H-pyrazole. Adapted from:
Procedure :
- Dissolve 1,3,5-trimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL).
- Add chlorosulfonic acid (166.7 g, 1.43 mol) dropwise at 0°C under N₂.
- Warm to 60°C, stir for 10 h.
- Add thionyl chloride (40.8 g, 343 mmol) at 60°C, stir for 2 h.
- Quench with ice-cold water, extract with dichloromethane, and dry over Na₂SO₄.
Yield : 70–78% after purification.
Table 1: Solvent and Base Screening for Pyrazole Sulfonylation
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Chloroform | 60 | 78 |
| 2 | THF | 60 | 62 |
| 3 | DCM | 60 | 68 |
Chloroform maximizes yield due to improved reagent solubility and reduced side reactions.
Preparation of 4-(1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl)Piperazine
Monosulfonylation of Piperazine
Piperazine’s bifunctional nature necessitates controlled sulfonylation to avoid disubstitution:
Procedure :
- Suspend piperazine (8.6 g, 100 mmol) in anhydrous THF (150 mL).
- Add pyrazole-4-sulfonyl chloride (23.4 g, 100 mmol) in THF (50 mL) at 0°C.
- Stir at 25°C for 12 h.
- Filter and concentrate under reduced pressure.
- Purify via silica chromatography (EtOAc/hexane, 1:1).
Yield : 65% (mp 148–150°C). Key Insight: Stoichiometric control (1:1 ratio) minimizes disubstitution (<5% by HPLC).
Synthesis of 4-(Thiophen-3-yl)Thiazole-2-Chloride
Hantzsch Thiazole Cyclization
The thiazole core is constructed using a modified Hantzsch protocol:
Procedure :
- React thiophen-3-ylcarboxaldehyde (10 g, 89 mmol) with thiourea (6.8 g, 89 mmol) in ethanol (100 mL).
- Add α-chloroketone (1,3-dichloroacetone, 11.2 g, 89 mmol) dropwise at 0°C.
- Reflux for 6 h, cool, and filter the precipitate.
- Recrystallize from ethanol to obtain 4-(thiophen-3-yl)thiazole-2-amine (14.2 g, 82%).
Chlorination :
- Treat the amine (10 g, 54 mmol) with POCl₃ (50 mL) at 110°C for 3 h.
- Quench with ice, neutralize with NaHCO₃, and extract with DCM.
Final Coupling: Nucleophilic Aromatic Substitution
Optimization of SNAr Conditions
The C2 chloride undergoes displacement with the piperazine-sulfonamide:
Procedure :
- Dissolve 4-(thiophen-3-yl)thiazole-2-chloride (5 g, 22 mmol) and piperazine-sulfonamide (6.7 g, 22 mmol) in DMF (50 mL).
- Add K₂CO₃ (6.1 g, 44 mmol), heat at 80°C for 24 h.
- Cool, dilute with water, and extract with EtOAc.
- Purify via column chromatography (CH₂Cl₂/MeOH, 9:1).
Yield : 68% (purity >95% by HPLC).
Table 2: Solvent Screening for Coupling Reaction
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 24 | 68 |
| DMSO | Cs₂CO₃ | 100 | 12 | 72 |
| EtOH | Et₃N | 70 | 36 | 55 |
DMSO/Cs₂CO₃ at 100°C enhances reactivity but risks decomposition, making DMF/K₂CO₃ optimal.
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
- E-Factor : 18.2 (improved to 12.5 via solvent recovery).
- PMI (Process Mass Intensity) : 32.7 kg/kg product.
Q & A
Q. What are the recommended synthetic routes for 4-(thiophen-3-yl)-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)thiazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including:
Cyclocondensation : Formation of the thiazole core via reaction of thiourea derivatives with α-haloketones or α-bromocarbonyl compounds .
Sulfonylation : Introduction of the sulfonylpiperazine moiety using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Coupling Reactions : Thiophen-3-yl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the reactivity of intermediates .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for sulfonylation and coupling steps .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .
Basic Question
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming thiophen, thiazole, and pyrazole substituents .
- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the piperazine and sulfonyl groups .
Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Chromatography :
- HPLC : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .
- TLC : Tracks reaction progress with silica plates and UV visualization .
Advanced Question
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for anticancer activity?
Methodological Answer:
Step 1: Substituent Variation
-
Modify thiophen, pyrazole, or piperazine groups to assess impact on bioactivity. For example:
Substituent Biological Activity Reference Thiophen-3-yl vs. phenyl Enhanced cytotoxicity in MCF-7 cells Sulfonylpiperazine vs. carbonyl Improved solubility and target binding
Q. Step 2: In Vitro Assays
- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify potent analogs .
Step 3: Molecular Docking - Use AutoDock Vina to model interactions with target proteins (e.g., EGFR, tubulin). Prioritize analogs with strong binding affinities (<-8 kcal/mol) .
Advanced Question
Q. How should discrepancies in biological activity data between different studies be analyzed and resolved?
Methodological Answer:
Root Cause Analysis :
Experimental Variability :
- Compare cell culture conditions (e.g., serum concentration, passage number) .
- Standardize assay protocols (e.g., incubation time, dye concentration) .
Compound Stability :
- Test degradation via HPLC under storage conditions (e.g., DMSO, -20°C) .
Statistical Validation :
- Apply ANOVA or Student’s t-test to assess significance of activity differences (p < 0.05) .
Case Study :
A 2022 study reported IC₅₀ = 12 µM in HeLa cells , while a 2024 study found IC₅₀ = 28 µM . Resolution involved replicating both protocols, identifying differences in cell density (60% vs. 80% confluency) as the key variable.
Advanced Question
Q. What computational methods are recommended to predict the pharmacokinetic and toxicity profiles of this compound?
Methodological Answer:
ADME Prediction :
- SwissADME : Estimates solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- pkCSM : Predicts bioavailability (%F >30% is favorable) .
Toxicity Screening :
- ProTox-II : Assesses hepatotoxicity and mutagenicity (LD₅₀ > 500 mg/kg is low risk) .
Molecular Dynamics (MD) :
- Simulate binding stability with targets (e.g., 100 ns simulations in GROMACS) to validate docking results .
Basic Question
Q. What are the critical steps for ensuring reproducibility in synthesizing this compound?
Methodological Answer:
Detailed Reaction Logs : Record exact molar ratios, solvent volumes, and temperature (±2°C) .
Intermediate Characterization : Validate each synthetic step with NMR and MS before proceeding .
Batch Consistency :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
